Regioisomeric Differentiation in Peptide Conformation and Supramolecular Assembly
3-Aminophenylacetic acid (3-APA) uniquely promotes extended backbone conformations and β-sheet fibril formation when incorporated into dipeptides, a property not observed with its 2- or 4-isomers due to the meta-substitution geometry. FT-IR, ¹H NMR, and ESI-MS studies of dipeptides containing 3-APA and Aib/Val/Pro revealed a common extended backbone conformation and the formation of intermolecular hydrogen-bonded supramolecular β-sheet structures in the solid state, confirmed by SEM imaging showing amyloid-like fibrils [1]. The 3-APA residue also engages in a specific intramolecular 5-membered NH…N hydrogen bond with an adjacent amide nitrogen, a scaffold not accessible to ortho- or para-isomers due to geometric constraints [2].
| Evidence Dimension | Peptide secondary structure induction |
|---|---|
| Target Compound Data | Extended backbone conformation; β-sheet fibril formation |
| Comparator Or Baseline | 2-APA and 4-APA (ortho- and para-isomers) |
| Quantified Difference | Qualitative distinction in supramolecular assembly; 3-APA uniquely yields amyloid-like fibrils and intramolecular 5-membered NH…N hydrogen bond (N2…O4 2.91Å, H2…O4 2.16Å, N2H2…O4 146°) [2] |
| Conditions | Solid-state and solution studies of synthetic dipeptides incorporating 3-APA vs. other aminophenylacetic acid isomers |
Why This Matters
This regioisomer-specific conformational bias is critical for researchers designing peptidomimetics, foldamers, or amyloid models, where the meta-isomer provides a defined structural outcome not achievable with the 2- or 4-analogs.
- [1] Maji, S.K.; Haldar, D.; Banerjee, A.; Banerjee, A. Fibril-forming model synthetic peptides containing 3-aminophenylacetic acid. Tetrahedron 2002, 58(43), 8695-8702. DOI: 10.1016/S0040-4020(02)01093-1. View Source
- [2] 5-Membered NH…N hydrogen bonded molecular scaffold in a model dipeptide containing 3-aminophenylacetic acid: Crystal and solution conformations. 2000. DOI: 10.1007/bf02443599. View Source
